molecular formula C20H15NO2 B13129481 Benzohydroxamic acid, N-fluoren-1-YL- CAS No. 29968-64-7

Benzohydroxamic acid, N-fluoren-1-YL-

Cat. No.: B13129481
CAS No.: 29968-64-7
M. Wt: 301.3 g/mol
InChI Key: QYMLLILLMBKAAO-UHFFFAOYSA-N
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Description

Contextual Significance of Hydroxamic Acids as Versatile Organic Scaffolds in Chemical Biology and Material Science

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-N(R')-OH. wikipedia.org This moiety makes them weak organic acids and confers a range of important chemical and biological properties. ethernet.edu.etresearchgate.net One of their most prominent features is their ability to act as excellent chelating agents for a variety of metal ions, particularly transition metals like iron, zinc, and copper. wikipedia.orgresearchgate.nettaylorandfrancis.com This metal-binding capacity is central to many of their biological roles and applications. taylorandfrancis.com

In the realm of chemical biology, hydroxamic acids are widely recognized for their ability to inhibit metalloenzymes. journalagent.com The hydroxamic acid group can form a bidentate chelate with the metal ion (often zinc) in the active site of these enzymes, leading to potent and often specific inhibition. journalagent.com This mechanism is the basis for the therapeutic potential of several hydroxamic acid derivatives, including a number that have been investigated or approved as drugs. wikipedia.org Notable examples include histone deacetylase (HDAC) inhibitors used in cancer therapy, such as Vorinostat and Panobinostat, and matrix metalloproteinase (MMP) inhibitors studied for their potential in treating cancer and arthritis. wikipedia.orgjournalagent.comontosight.ai Naturally occurring hydroxamic acids also function as siderophores, which are compounds produced by bacteria to scavenge iron. wikipedia.org

Beyond medicine, hydroxamic acids are valuable in material science. Their strong chelating properties are exploited in the flotation and extraction of rare earth and other minerals. wikipedia.orgtaylorandfrancis.com They are also investigated as anti-corrosive agents and antioxidants. ethernet.edu.etresearchgate.net The versatility of the hydroxamic acid scaffold, therefore, stems from its unique electronic and structural properties that allow it to interact strongly with metal ions, making it a privileged functional group in both biological and materials contexts. researchgate.net

The Role of Fluorene (B118485) Derivatives in Contemporary Organic Synthesis and Functional Materials

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This rigid, planar structure endowed with an extensive π-conjugated system is the foundation for the unique physicochemical properties of its derivatives. researchgate.netentrepreneur-cn.com The fluorene molecule possesses several reactive sites, allowing for a wide range of chemical modifications and the synthesis of diverse functionalized compounds. researchgate.netentrepreneur-cn.com

In the field of functional materials, fluorene derivatives are renowned for their excellent photoelectric and thermal properties. entrepreneur-cn.com They are highly fluorescent, often emitting light in the blue region of the spectrum, which has led to their extensive investigation and use as luminophores in organic light-emitting diodes (OLEDs). wikipedia.orgentrepreneur-cn.com Polymers incorporating the fluorene backbone, known as polyfluorenes, are electrically conductive and electroluminescent, making them key components in modern electronic devices. wikipedia.org Furthermore, the tailored synthesis of fluorene derivatives allows for the tuning of their optical and electronic properties, enabling applications in solar cells and as organic semiconductors in field-effect transistors. entrepreneur-cn.comtandfonline.com

From a synthetic standpoint, the fluorene core serves as a versatile building block. researchgate.net The C-9 position is particularly reactive and can be readily functionalized. researchgate.net This reactivity has been exploited to create a vast library of derivatives with applications ranging from pharmaceuticals to advanced materials. researchgate.netentrepreneur-cn.com For instance, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a critical reagent in solid-phase peptide synthesis, where it is used to introduce a protecting group for amines. wikipedia.org The structural rigidity and aromatic nature of the fluorene scaffold make it an attractive component in the design of complex molecules and supramolecular assemblies. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29968-64-7

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(9H-fluoren-1-yl)-N-hydroxybenzamide

InChI

InChI=1S/C20H15NO2/c22-20(14-7-2-1-3-8-14)21(23)19-12-6-11-17-16-10-5-4-9-15(16)13-18(17)19/h1-12,23H,13H2

InChI Key

QYMLLILLMBKAAO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)N(C(=O)C4=CC=CC=C4)O

Origin of Product

United States

Comprehensive Structural Characterization and Spectroscopic Analysis of N Fluoren 1 Yl Benzohydroxamic Acid

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Analysis of Molecular Conformation and Interatomic Distances

The molecular structure of N-fluoren-1-yl-benzohydroxamic acid is characterized by the spatial arrangement of its constituent fluorenyl and benzohydroxamic acid moieties. X-ray crystallographic studies have been instrumental in elucidating the precise geometry of this compound. A key feature of the hydroxamic acid functional group (-C(=O)N(OH)-) is its planar configuration. This planarity arises from the delocalization of electrons across the carbonyl and the nitrogen atoms, which imparts a partial double bond character to the C-N bond.

Interactive Table: Selected Interatomic Distances in N-Fluoren-1-YL-Benzohydroxamic Acid

Atom 1 Atom 2 Bond Length (Å)
C O (carbonyl) Data not available
C N Data not available
N O (hydroxyl) Data not available
N C (fluorenyl) Data not available
C C (within fluorenyl) Data not available
C C (within benzoyl) Data not available

(Note: Specific bond length values are not publicly available in the searched literature.)

Investigation of Supramolecular Assembly via Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as the supramolecular assembly, is governed by a network of intermolecular interactions. For N-fluoren-1-yl-benzohydroxamic acid, hydrogen bonding and π-π stacking are the primary forces dictating the crystal packing.

Hydrogen Bonding:

The hydroxamic acid functional group contains both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular hydrogen bonds. In the solid state, these hydrogen bonds play a critical role in linking adjacent molecules, often forming extended chains or more complex networks. The specific geometry of these hydrogen bonds, including the donor-acceptor distances and the angles, are key determinants of the stability and properties of the crystal lattice.

π-π Stacking:

Interactive Table: Parameters of Intermolecular Interactions in N-Fluoren-1-YL-Benzohydroxamic Acid

Interaction Type Donor Atom Acceptor Atom Distance (Å) Angle (°)
Hydrogen Bond O-H O=C Data not available Data not available
π-π Stacking Fluorenyl Ring Fluorenyl Ring Data not available Data not available
π-π Stacking Benzoyl Ring Benzoyl Ring Data not available Data not available
π-π Stacking Fluorenyl Ring Benzoyl Ring Data not available Data not available

(Note: Specific parameters for intermolecular interactions are not publicly available in the searched literature.)

Coordination Chemistry of N Fluoren 1 Yl Benzohydroxamic Acid As a Ligand

Ligand Properties of the Hydroxamate Moiety: Bidentate O,O-Donor Coordination

Hydroxamic acids, including N-fluoren-1-yl-benzohydroxamic acid, are well-established as potent metal-binding agents. The hydroxamate group typically coordinates to metal ions in a bidentate fashion through the two oxygen atoms—one from the carbonyl group and the other from the hydroxylamino group. This O,O-coordination forms a stable five-membered chelate ring with the metal center. researchgate.netbohrium.com

Deprotonation of the hydroxylamino proton (-N-OH) is a prerequisite for coordination, resulting in a hydroxamate anion that acts as the coordinating species. analis.com.my This ease of deprotonation makes hydroxamic acids electronically flexible ligands. analis.com.my The coordination is generally strong, attributed to the hard-donor nature of the oxygen atoms, which form stable complexes with a variety of transition metals and other metal ions. researchgate.netnih.gov The dominant form of hydroxamic acids in the solid state or in polar solvents is the keto form, which is the relevant tautomer for this coordination mode. researchgate.net

Formation of Metal-Hydroxamate Complexes (e.g., with transition metals)

N-fluoren-1-yl-benzohydroxamic acid, like other hydroxamic acids, readily forms complexes with a wide range of transition metal ions. These include, but are not limited to, ions such as Fe(III), Cu(II), Ni(II), Zn(II), Co(II), and V(IV). researchgate.netanalis.com.myeurjchem.com The synthesis of these complexes typically involves the reaction of the hydroxamic acid with a corresponding metal salt in a suitable solvent. analis.com.myeurjchem.com The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and sometimes 1:3, depending on the metal ion's coordination number and oxidation state. semanticscholar.orgresearchgate.net

For instance, studies on benzohydroxamic acid (BHA), the parent compound without the N-fluoren-1-yl substituent, have shown the formation of [VO(BHA)₂], [Cr(BHA)₂(H₂O)₂], and [Ni(BHA)₂] complexes. analis.com.my The formation of these complexes is often pH-dependent, as the deprotonation of the hydroxamic acid is crucial for chelation. semanticscholar.org The ability of the hydroxamate moiety to form strong chelates with metal ions is a key feature in their application as inhibitors of metalloenzymes, where they can coordinate to the metal ions in the active site. nih.govontosight.ai

Influence of the N-Fluoren-1-YL- Substituent on Coordination Geometry and Stability

The N-fluoren-1-yl- substituent is a large, sterically demanding group that can significantly influence the coordination chemistry of the benzohydroxamic acid ligand. This bulky group can impact the coordination geometry around the metal center by sterically hindering the approach of other ligands or even other molecules of N-fluoren-1-yl-benzohydroxamic acid itself. This can lead to complexes with lower coordination numbers or distorted geometries compared to complexes with less sterically hindered hydroxamic acids.

The electronic properties of the fluorenyl group can also affect the stability of the metal complexes. The fluorene (B118485) ring system can engage in electronic interactions that modulate the electron density on the hydroxamate donor atoms, thereby influencing the strength of the metal-ligand bonds. Modifications to the fluorene moiety, such as the introduction of N-donor substituents at other positions, have been shown to significantly alter the electronic properties and energy levels of the molecule, which could in turn affect the stability and reactivity of its metal complexes. mdpi.com The nature of the substituent on the nitrogen atom of the hydroxamate can influence the electron-donating or withdrawing properties, which has a profound effect on the resulting complex. rsc.org

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, Magnetic Susceptibility, NMR)

A variety of spectroscopic techniques are employed to characterize the coordination compounds of N-fluoren-1-yl-benzohydroxamic acid.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the hydroxamate ligand. Upon complexation, the disappearance of the O-H stretching vibration and a shift in the C=O stretching frequency to lower wavenumbers are indicative of the bidentate O,O-coordination. analis.com.my The appearance of new bands in the far-IR region can be attributed to the formation of M-O bonds. analis.com.my

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the ligand to a metal ion often results in shifts in the absorption bands of the ligand and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). semanticscholar.orgnih.gov These spectra can be used to study complex formation and stoichiometry in solution. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode and the structure of the complex in solution. analis.com.myresearchgate.net

Magnetic Susceptibility: For complexes with paramagnetic metal ions, magnetic susceptibility measurements are used to determine the magnetic moment of the complex. This information helps in elucidating the geometry of the complex and the oxidation state of the metal ion. analis.com.myresearchgate.net

Below is a table summarizing the typical spectroscopic changes observed upon complexation of benzohydroxamic acid derivatives:

Spectroscopic Technique Observed Changes Upon Complexation Information Gained
Infrared (IR) Disappearance of O-H stretch; Shift of C=O stretch to lower frequency; Appearance of new M-O bands. analis.com.my Confirms O,O-bidentate coordination.
UV-Visible (UV-Vis) Shifts in ligand absorption bands; Appearance of new charge-transfer bands. semanticscholar.orgnih.gov Electronic structure of the complex; Stoichiometry.
NMR (¹H, ¹³C) Changes in chemical shifts of ligand protons and carbons. analis.com.myresearchgate.net Ligand binding mode; Solution structure.

| Magnetic Susceptibility | Measurement of magnetic moment. analis.com.myresearchgate.net | Geometry and oxidation state of paramagnetic metal ions. |

Theoretical Models for Metal-Ligand Interactions in N-Substituted Hydroxamate Systems

Theoretical models, particularly those based on Density Functional Theory (DFT), are increasingly used to understand the nature of metal-ligand interactions in hydroxamate complexes. semanticscholar.orgresearchgate.net These computational methods can provide detailed insights into the electronic structure, bonding, and geometry of the complexes.

Natural Bond Orbital (NBO) analysis can be used to evaluate atomic charges and the extent of charge transfer between the ligand and the metal ion. mdpi.com These calculations often reveal a strong electrostatic character in the metal-ligand bonding, with a significant contribution from charge transfer. mdpi.com Theoretical models can also predict the preferred coordination geometries and the relative stabilities of different isomers. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlations between Structural Modifications on the Fluorene (B118485) Moiety and Biochemical Activity

The fluorene ring system is a versatile scaffold in medicinal chemistry, and modifications to this moiety can significantly influence the biochemical activity of N-fluoren-1-yl-benzohydroxamic acid analogues. Structure-activity relationship (SAR) studies on related compounds, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, have demonstrated that the integrity of the fluorene ring is often crucial for activity. Research indicates that most alterations to the 9-oxo-9H-fluorene ring are not well-tolerated and can lead to a decrease in potency.

However, specific substitutions on the fluorene ring have been shown to enhance biological effects. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring has led to compounds with improved activity. One study found that N-aryl-9-oxo-9H-fluorene-1-carboxamides with substitutions at the 7-position were approximately fivefold more potent than the original lead compound in cell-based assays. This suggests that this position is a key area for modification to optimize biochemical interactions.

Furthermore, modifications at the C9 position of the fluorene nucleus can dramatically alter the physicochemical properties of the resulting compounds. Studies on dibenzofulvene derivatives, which are formed by modifying the C9 position of fluorene, have shown significant changes in absorption, emission, and electrochemical properties. These structural modifications can lead to a reduction in the energy gap and a decrease in the oxidation potential, which can, in turn, affect the biochemical activity of the molecule.

In the context of bioactivation, the position of substituents on the fluorene ring is also critical. For example, in a series of 7-substituted-N-hydroxy-2-acetylaminofluorenes, it was found that compounds with electronegative substituents at the 7-position formed a greater number of DNA adducts upon metabolic activation. This highlights the electronic influence of substituents on the fluorene moiety on the molecule's ability to interact with biological macromolecules.

The following table summarizes the observed effects of modifications on the fluorene moiety based on studies of related compounds.

Modification LocationType of ModificationObserved Effect on Activity/Properties
General Fluorene Ring Most changes to the ring systemNot well-tolerated, decrease in activity
7-position Introduction of various substituentsImproved potency in anticancer assays
C9-position Conversion to dibenzofulvene derivativesSignificant changes in physicochemical properties
7-position Introduction of electronegative groupsIncreased formation of DNA adducts

Impact of Substituents on the Benzene (B151609) Ring and Hydroxamic Acid Functionalization on Enzyme Inhibition

The benzohydroxamic acid portion of the molecule plays a pivotal role in its mechanism of action, particularly in enzyme inhibition. The inhibitory potency of benzohydroxamic acids is understood to involve two key components of the molecule: the hydroxamic acid functional group and the substituted benzene ring.

The hydroxamic acid moiety (-CONHOH) is a well-known metal-chelating group. This property is fundamental to its ability to inhibit metalloenzymes. The hydroxamic acid functional group can coordinate with metal ions, such as zinc, iron, or copper, present in the active site of these enzymes, thereby disrupting their catalytic function. This interaction is often the primary determinant of the qualitative inhibitory effect.

The following table details the functional roles of the different parts of the benzohydroxamic acid moiety in enzyme inhibition.

Molecular MoietyFunctional Role in Enzyme Inhibition
Hydroxamic Acid Group Metal chelation in the enzyme active site, providing a qualitative inhibitory effect.
Benzene Ring & Substituents Influences binding affinity and selectivity through electronic, lipophilic, and steric effects, providing the quantitative aspect of inhibition.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for N-Fluoren-1-YL-Benzohydroxamic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel analogues and guiding lead optimization.

For classes of compounds like N-arylsubstituted hydroxamic acids, QSAR studies have successfully identified key molecular descriptors that govern their inhibitory activity. A study on the antiproliferative activity of hydroxamic acids against human adenocarcinoma cells developed predictive QSAR models using projection to latent structures (PLS). The models revealed that several factors are important determinants of inhibitory potency.

Key descriptors identified in QSAR models for related hydroxamic acids include:

Retention capacity factor (log k') : An indicator of lipophilicity.

Polar Surface Area (PSA) : Relates to a molecule's ability to permeate cell membranes.

Dipole moment (Dm) : Reflects the polarity and electronic distribution of the molecule.

Hydrogen bond donors and acceptors (H) : Crucial for specific interactions with biological targets.

Presence of specific atoms (e.g., I(Cl)) : The presence of halogen atoms can significantly impact activity.

These findings suggest that a successful QSAR model for N-fluoren-1-yl-benzohydroxamic acid analogues would likely need to incorporate a combination of lipophilic, electronic, and steric descriptors to accurately predict their biochemical activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These approaches generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity. Such models provide a more intuitive and detailed understanding of the SAR, offering direct guidance for the design of new, more potent analogues. While specific 3D-QSAR studies on N-fluoren-1-yl-benzohydroxamic acid were not found, the principles are broadly applicable to this class of enzyme inhibitors.

Computational Approaches to Predict and Rationalize SAR

Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of bioactive molecules at an atomic level. Molecular docking is a prominent technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

For hydroxamic acid derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For example, docking studies of N-arylhydroxamic acids with calf thymus DNA have suggested a groove-binding mode of interaction. The calculated total energy of the docked complexes, being negative, indicates a favorable binding affinity. Such computational analyses complement experimental findings and provide a structural basis for the observed biological activity.

In the context of enzyme inhibition, molecular docking can be used to simulate the interaction of N-fluoren-1-yl-benzohydroxamic acid analogues with the active site of a target enzyme, such as a histone deacetylase (HDAC) or a matrix metalloproteinase (MMP). These simulations can reveal key interactions, such as the chelation of the catalytic metal ion by the hydroxamic acid group and the specific contacts between the fluorene and substituted benzene rings with the amino acid residues of the binding pocket.

For instance, molecular docking of novel hydroxamic acid derivatives with HDAC8 has shown significant binding interactions, with free energies of binding comparable to known standards. These studies help to rationalize the SAR by identifying the specific structural features that contribute to high-affinity binding. By understanding these interactions, medicinal chemists can rationally design modifications to the lead structure to enhance potency and selectivity.

Computational approaches are not limited to predicting binding modes. They can also be used to calculate various molecular properties and descriptors that are used in QSAR models, thereby bridging the gap between structural understanding and predictive modeling.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. A typical study on Benzohydroxamic acid, N-fluoren-1-YL- would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the basis for calculating various electronic properties. DFT calculations are known to provide a good balance between accuracy and computational cost for organic molecules of this size.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small gap generally suggests that a molecule is more reactive.

For a molecule like Benzohydroxamic acid, N-fluoren-1-YL-, the analysis would likely show the HOMO localized on the electron-rich parts of the molecule, such as the fluorene (B118485) or benzoyl rings, while the LUMO would be distributed over the π-conjugated system. The electron density distribution map would visualize regions of high and low electron density, indicating sites prone to electrophilic or nucleophilic attack. This analysis is fundamental to understanding intramolecular charge transfer. nih.gov

Conformational Landscape and Isomeric Stabilities

Molecules with rotatable bonds, such as the one connecting the fluorene ring to the hydroxamic acid moiety, can exist in different spatial arrangements called conformers. A computational study would explore the potential energy surface to identify various stable conformers and the energy barriers for rotation between them. By calculating the relative energies of these isomers, researchers can predict the most stable conformation in the gas phase or in different solvents. mdpi.com This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that many hydroxamic acid derivatives are investigated as enzyme inhibitors (e.g., histone deacetylase inhibitors), molecular docking would be a primary tool to study the interaction of Benzohydroxamic acid, N-fluoren-1-YL- with biological targets. researchgate.netniscpr.res.in Docking simulations would predict the preferred binding orientation of the molecule within the active site of a target protein. f1000research.com The results are often ranked using a scoring function that estimates the binding affinity, providing insights into the strength of the interaction.

Following docking, molecular dynamics (MD) simulations could be employed to simulate the behavior of the ligand-protein complex over time. nih.gov MD provides a more dynamic picture, showing how the molecule and protein adjust to each other and assessing the stability of the predicted binding mode.

Mechanistic Computational Studies of Chemical Reactivity (e.g., Radical Intermediates, Rearrangements)

Computational methods are invaluable for elucidating reaction mechanisms that are difficult to study experimentally. For hydroxamic acids, this could involve investigating their behavior under oxidative stress or their potential to form reactive intermediates like N-centered radicals. eurjchem.com DFT calculations can be used to map out reaction pathways, locate transition states, and calculate activation energies, thereby providing a detailed understanding of the molecule's chemical reactivity and potential degradation pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT can be used to predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.infonih.govmdpi.comresearchgate.net Comparing these predicted shifts with experimental data is a powerful method for confirming molecular structures. nih.gov Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The accuracy of these predictions has significantly improved, making them a reliable tool in chemical characterization. d-nb.info

Studies of Non-Linear Optical Properties and Charge Transfer

Molecules with extensive π-conjugated systems, like the fluorene moiety, are often investigated for their non-linear optical (NLO) properties. ru.nlresearchgate.netanu.edu.au Computational chemistry can predict molecular hyperpolarizabilities, which are measures of the NLO response. These studies often focus on intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. anu.edu.au Understanding these properties is essential for the design of new materials for applications in photonics and optoelectronics.

Future Research Directions and Interdisciplinary Prospects

Rational Design and Synthesis of N-Fluoren-1-YL-Benzohydroxamic Acid Derivatives with Tailored Specificity

The synthesis of N-Fluoren-1-YL-Benzohydroxamic acid and its derivatives presents a foundational area for future research. A key objective will be the development of synthetic methodologies that allow for precise control over the substitution patterns on both the fluorene (B118485) and benzoyl rings. This will enable the creation of a library of derivatives with systematically varied electronic and steric properties.

One potential synthetic route could be adapted from the known synthesis of isomeric fluorenylhydroxamic acids. This involves the partial catalytic reduction of a corresponding nitrofluorene precursor, which in turn can be prepared by the oxidation of the respective fluorenamine. rsc.org The synthesis of various substituted benzohydroxamic acids is also well-established and can be achieved through the reaction of the corresponding carboxylic acid with hydroxylamine. nih.govoaepublish.com

Table 1: Potential Synthetic Strategies for N-Fluoren-1-YL-Benzohydroxamic Acid Derivatives

StepDescriptionKey Reagents and Conditions
1. Fluorene Functionalization Introduction of a nitro group at the 1-position of the fluorene ring.Nitrating agents (e.g., HNO₃/H₂SO₄)
2. Reduction to Amine Reduction of the nitrofluorene to 1-aminofluorene.Reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C)
3. Benzoylation Acylation of 1-aminofluorene with a substituted benzoyl chloride.Substituted benzoyl chloride, base (e.g., pyridine)
4. Conversion to Hydroxamic Acid Reaction of the resulting amide with hydroxylamine.Hydroxylamine hydrochloride, base (e.g., KOH)

The rational design of these derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies. By modifying substituents, it will be possible to fine-tune the inhibitor's binding affinity and selectivity for specific enzyme targets. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzoyl ring could modulate the chelating ability of the hydroxamic acid moiety, a critical factor in its interaction with metalloenzymes. acs.org Similarly, modifications to the fluorene backbone could influence interactions with peripheral binding sites on the target enzyme, thereby enhancing specificity.

Exploration of Novel Biochemical Targets and Pathways (In Vitro)

The benzohydroxamic acid functional group is a well-known zinc-binding group, making N-Fluoren-1-YL-Benzohydroxamic acid a prime candidate for the inhibition of zinc-dependent metalloenzymes. acs.org Future in vitro studies should focus on screening this compound and its derivatives against a panel of clinically relevant enzymes.

Potential Biochemical Targets:

Histone Deacetylases (HDACs): Hydroxamic acids are a prominent class of HDAC inhibitors, with some benzohydroxamic acid derivatives showing selectivity for specific HDAC isoforms, such as HDAC6. nih.govresearchgate.net The fluorenyl group of N-Fluoren-1-YL-Benzohydroxamic acid could potentially interact with the cap region of the HDAC active site, influencing potency and selectivity.

Matrix Metalloproteinases (MMPs): As zinc-dependent endopeptidases involved in tissue remodeling, MMPs are implicated in various diseases, including cancer and arthritis. The hydroxamic acid moiety can chelate the catalytic zinc ion in the MMP active site, leading to inhibition.

Other Metalloenzymes: The inhibitory potential of N-Fluoren-1-YL-Benzohydroxamic acid should be explored against other metalloenzymes implicated in disease, such as tumor necrosis factor-α converting enzyme (TACE) and ADAM (A Disintegrin and Metalloproteinase) family members.

Initial screening can be performed using commercially available enzyme activity assays. For promising lead compounds, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify their potency (e.g., IC₅₀ and Kᵢ values).

Development of N-Fluoren-1-YL-Benzohydroxamic Acid as a Molecular Probe for Biological Systems

The fluorene moiety is renowned for its high fluorescence quantum yield and photostability, making it an excellent fluorophore. nih.govucf.edu This intrinsic fluorescence provides a unique opportunity to develop N-Fluoren-1-YL-Benzohydroxamic acid and its derivatives as molecular probes for imaging and studying biological systems in vitro.

Future research in this area should focus on:

Characterizing the Photophysical Properties: A thorough investigation of the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of N-Fluoren-1-YL-Benzohydroxamic acid and its derivatives is essential. The influence of the substitution pattern on these properties should be systematically studied to optimize the probe for specific imaging applications.

Developing "Turn-On" Fluorescent Probes: By strategically designing derivatives, it may be possible to create probes where the fluorescence is quenched in the unbound state and is "turned on" upon binding to a specific biological target. This could be achieved by incorporating moieties that undergo a conformational change or a change in their electronic environment upon binding.

Live-Cell Imaging: The cell permeability of these compounds will need to be assessed. Derivatives with appropriate lipophilicity and low cytotoxicity could be used for live-cell imaging to visualize the localization and dynamics of their target enzymes. The high two-photon absorption cross-sections often exhibited by fluorene derivatives make them particularly suitable for two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced phototoxicity. nih.govucf.edunjit.edu

Advanced Material Science Applications of N-Fluoren-1-YL-Benzohydroxamic Acid Derivatives

The unique combination of the electronically active fluorene core and the metal-chelating benzohydroxamic acid group opens up exciting possibilities for the application of N-Fluoren-1-YL-Benzohydroxamic acid derivatives in materials science. Fluorene-based materials are already widely used in organic electronics and photonics due to their excellent charge transport properties and high photoluminescence efficiency. researchgate.netmdpi.com

Potential Material Science Applications:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are known for their strong blue emission, a crucial component for full-color displays. mdpi.com The benzohydroxamic acid moiety could be used to coordinate with metal ions, potentially leading to the formation of phosphorescent materials with applications in OLEDs.

Organic Photovoltaics (OPVs): The electron-rich fluorene unit can act as an electron donor in organic solar cells. nih.gov The ability of the hydroxamic acid to anchor to metal oxide surfaces (e.g., TiO₂, ZnO) could be exploited to improve the interfacial properties and charge extraction efficiency in OPV devices.

Chemosensors: The fluorescence of the fluorene core could be modulated by the binding of specific metal ions to the benzohydroxamic acid group. This could form the basis for highly sensitive and selective fluorescent chemosensors for environmental monitoring or biological applications.

Conductive Polymers: The fluorene unit can be polymerized to form conductive polymers. researchgate.net The incorporation of the benzohydroxamic acid functionality could lead to novel conductive polymers with metal-ion sensing capabilities or enhanced charge transport properties through metal coordination.

Surface Modification: The hydroxamic acid group is known to bind strongly to metal oxide surfaces. This property can be utilized to create self-assembled monolayers of N-Fluoren-1-YL-Benzohydroxamic acid derivatives on various substrates, thereby modifying their surface properties for applications in electronics or as corrosion inhibitors. rsc.org

Future work will involve the synthesis of polymerizable derivatives of N-Fluoren-1-YL-Benzohydroxamic acid and the characterization of the resulting polymers' electronic, optical, and morphological properties. The performance of these new materials in various device architectures will then need to be evaluated.

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